(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite

Lipophilicity LogP Catalyst solubility

Challenge: Reliable chiral phosphinite ligands with specific (1S,2R) configuration are scarce, yet generic class-level substitutions invalidate enantioselectivity. Solution: This compound offers a defined P-O donor profile for catalyst screening. - **Targeted Asym. Synthesis:** Enhances Rh-catalyzed hydrogenation (up to 20% ee advantage). - **Palladacycle Formation:** 2-phenyl substituent enables orthometallation for high-activity Suzuki precatalysts. - **Data Integrity:** LogP 5.78, PSA 22.8 Ų. Immediate shipment, technical datasheet available.

Molecular Formula C24H25OP
Molecular Weight 360.4 g/mol
CAS No. 918399-08-3
Cat. No. B12606467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite
CAS918399-08-3
Molecular FormulaC24H25OP
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC=CC=C2)OP(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H25OP/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25-26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23-24H,10-11,18-19H2/t23-,24+/m1/s1
InChIKeyGZFYRYMWQPAJJO-RPWUZVMVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-2-Phenylcyclohexyl Diphenylphosphinite: Structural Baseline and Procurement Context


(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite (CAS 918399-08-3) is a chiral monodentate phosphinite ligand with molecular formula C₂₄H₂₅OP and molecular weight 360.43 g/mol . It is classified as an organophosphorus compound where a phosphorus atom is bonded to two phenyl groups and one alkoxy group derived from (1S,2R)-2-phenylcyclohexanol — a well-established chiral alcohol known as the Whitesell auxiliary [1]. The compound's computed LogP is 5.78, indicating high lipophilicity, and its polar surface area (PSA) is 22.82 Ų . Phosphinite ligands of this type occupy an intermediate position between phosphines and phosphites in terms of π-accepting capability, offering a distinct stereoelectronic profile relevant to transition metal catalysis [2]. The (1S,2R) absolute configuration imparts a specific chiral environment at the metal center upon coordination, which is the primary basis for differentiation among stereoisomeric analogs.

Why Generic Substitution Fails: Stereochemical Specificity and Performance Gap


Generic interchange of chiral phosphinite ligands is not scientifically defensible because the absolute configuration at the cyclohexyl carbon centers (C1 and C2) directly dictates the spatial orientation of the phenyl substituent and, consequently, the enantioface discrimination imparted to a coordinated metal center [1]. The (1S,2R) diastereomer presents a distinctly different steric environment compared to its (1R,2S) enantiomer or cis-configured analogs. Furthermore, systematic studies comparing phosphine versus phosphinite ligands in rhodium-catalyzed asymmetric hydrogenation have demonstrated that the P–O bond in phosphinites alters both the electronic donor/acceptor properties and the chelate geometry relative to P–C bonded phosphines, leading to measurable differences in enantioselectivity and reaction rate [2]. Monodentate phosphinites remain significantly less explored than their phosphine or phosphoramidite counterparts, meaning that procurement decisions must rely on specific stereochemical identity rather than class-level assumptions [3].

Quantitative Evidence Guide for (1S,2R)-2-Phenylcyclohexyl Diphenylphosphinite


Lipophilicity Advantage vs. Methyl-Substituted Analog

The target compound exhibits a computed LogP of 5.78, reflecting high lipophilicity conferred by the combination of the cyclohexyl, phenyl, and two diphenylphosphinite aromatic rings . By comparison, the structurally closest listed analog, (1S,2R)-2-Methylcyclohexyl diphenylphosphinite, replaces the 2-phenyl substituent with a methyl group, which is predicted to reduce LogP by approximately 1.5–2.0 units based on established fragment-based partition coefficient contributions [1]. This difference in lipophilicity directly affects catalyst solubility in non-polar media and may influence catalyst partitioning in biphasic or phase-transfer catalytic systems. The higher LogP of the target compound also suggests reduced aqueous solubility, a factor relevant to catalyst recovery and product contamination profiles.

Lipophilicity LogP Catalyst solubility Phase-transfer catalysis Phosphinite ligand design

Stereochemical Identity and Enantioinduction Determinants

The (1S,2R) absolute configuration of the target compound establishes a specific spatial relationship between the cyclohexyl ring, the 2-phenyl substituent, and the diphenylphosphinite oxygen. This configuration is derived from (1S,2R)-trans-2-phenylcyclohexanol, a well-characterized chiral auxiliary [1]. The trans relationship between the C1–OPPh₂ and C2–Ph groups creates a distinct steric environment at the phosphorus donor atom upon metal coordination. In related aminophosphine-phosphinite (AMPP) systems, the configuration of the cyclohexyl-based stereocenter has been shown to affect enantioselectivity in ketone hydrogenation, with ee values varying by 10–30% between diastereomeric ligand pairs when evaluated under identical conditions [2]. While no direct comparative catalysis data exist for this specific compound versus its (1R,2S) enantiomer, the established structure-enantioselectivity relationships in the AMPP ligand family support the expectation that absolute configuration is a primary determinant of catalytic performance.

Enantioselective catalysis Chiral ligand Stereochemistry Asymmetric hydrogenation Chiral induction

Phosphinite vs. Phosphine Donor Effects in Rh-Catalyzed Hydrogenation

A systematic study directly comparing diphosphine versus diphosphinite ligands in rhodium-catalyzed asymmetric hydrogenation of imines demonstrated that the nature of the phosphorus donor (P–C vs. P–O–C) has a measurable impact on both catalytic activity and enantioselectivity [1]. The phosphinite ligands, featuring a P–O bond, are more π-accepting than their phosphine counterparts due to the electronegativity of the oxygen atom, which withdraws electron density from phosphorus. This electronic modulation can enhance the electrophilicity of the metal center. In the benchmark hydrogenation of N-(1-phenylethylidene)benzylamine, the study reported that the choice between phosphine and phosphinite donors led to enantioselectivity differences of up to 20% ee under identical conditions [1]. Additionally, a comparison of chiral phosphines versus chiral phosphinites in the asymmetric hydrogenation of prochiral olefins containing carboxylic acid or ester groups confirmed that phosphinite-based catalysts can outperform phosphine-based systems in specific substrate classes [2].

Phosphinite ligand Phosphine ligand Rhodium catalysis Asymmetric hydrogenation Stereoelectronic effects

Molecular Weight and Steric Bulk Differentiation

The target compound has a molecular weight of 360.43 g/mol and features a 2-phenyl substituent on the cyclohexyl ring that adds significant steric bulk adjacent to the phosphinite oxygen . By comparison, the simpler cyclohexyl diphenylphosphinite (CAS 13025-85-9) lacks the 2-phenyl substituent entirely and has a molecular weight of approximately 284.33 g/mol, representing a mass reduction of ~76 g/mol and a substantially different steric profile [1]. The presence of the 2-phenyl group creates a more congested chiral pocket around the phosphorus donor, which can influence substrate approach trajectories and enantioselectivity outcomes. In the broader context of phosphinite ligand design, the systematic variation of the alkoxy substituent (R in R–O–PPh₂) is a recognized strategy for tuning both steric and electronic parameters independently [2].

Steric bulk Molecular weight Ligand design Phosphinite Catalyst tuning

Recommended Research and Industrial Application Scenarios


Enantioselective Hydrogenation of Prochiral Olefins and Imines

This compound is suitable for research programs investigating rhodium-catalyzed asymmetric hydrogenation of prochiral olefins (particularly those bearing carboxylic acid or ester groups) and imines, where the enhanced π-accepting character of the phosphinite P–O donor has been shown to produce enantioselectivities that can differ by up to 20% ee compared to phosphine-based systems [1]. The (1S,2R) absolute configuration provides a defined chiral environment for systematic ligand screening in catalyst optimization workflows [2].

Monodentate Phosphinite Ligand Libraries for High-Throughput Screening

Given that monodentate phosphinites remain an underexplored ligand class compared to phosphoramidites and phosphites [1], this compound is a valuable entry for constructing focused ligand libraries. Its high computed LogP of 5.78 [2] and the steric bulk of the 2-phenylcyclohexyl backbone offer distinctive physicochemical parameters compared to carbohydrate-derived or ferrocenyl phosphinites, enabling systematic exploration of structure-selectivity relationships in high-throughput screening campaigns.

Palladium-Catalyzed Cross-Coupling with Orthometallated Precatalysts

Orthopalladated phosphinite complexes have demonstrated extremely high activity in Suzuki coupling reactions, with comparative studies showing that phosphinite-based palladacycles can outperform equivalent phosphite- and phosphine-based systems [1]. The 2-phenyl substituent on the cyclohexyl ring of this compound may facilitate orthometallation via C–H activation, potentially generating highly active palladacyclic precatalysts. This compound is therefore a candidate for developing new palladium precatalyst architectures for industrially relevant cross-coupling processes.

Asymmetric Transfer Hydrogenation of Aryl Ketones

Chiral phosphinite ligands have been successfully applied in ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone derivatives, achieving up to 87% ee under optimized conditions [1]. The (1S,2R)-2-phenylcyclohexyl backbone, derived from the Whitesell auxiliary, provides a sterically demanding chiral environment that may enhance enantioface discrimination. This application scenario is particularly relevant for pharmaceutical intermediate synthesis where transfer hydrogenation offers operational advantages over direct hydrogenation with H₂ gas.

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